molecular formula C8H7FN2O B2396701 2-(2-Amino-5-fluorophenoxy)acetonitrile CAS No. 1016736-33-6

2-(2-Amino-5-fluorophenoxy)acetonitrile

Cat. No.: B2396701
CAS No.: 1016736-33-6
M. Wt: 166.155
InChI Key: JAFRWBLIAIXVOD-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluorophenoxy)acetonitrile: is an organic compound with the molecular formula C8H7FN2O It is characterized by the presence of an amino group, a fluorine atom, and a nitrile group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-fluorophenoxy)acetonitrile typically involves the following steps:

    Nitrile Formation: The starting material, 2-(2-Amino-5-fluorophenoxy)acetic acid, is converted to its corresponding nitrile using a dehydration agent such as thionyl chloride or phosphorus pentachloride.

    Amination: The nitrile intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-fluorophenoxy)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-(2-Amino-5-fluorophenoxy)ethylamine.

    Oxidation: 2-(2-Amino-5-fluorophenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-5-fluorophenoxy)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-fluorophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The nitrile group can also participate in covalent bonding with active site residues, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-chlorophenoxy)acetonitrile
  • 2-(2-Amino-5-bromophenoxy)acetonitrile
  • 2-(2-Amino-5-methylphenoxy)acetonitrile

Uniqueness

2-(2-Amino-5-fluorophenoxy)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and bioactivity, making it a valuable candidate in drug development and materials science.

Properties

IUPAC Name

2-(2-amino-5-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFRWBLIAIXVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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